Cas no 17113-33-6 (2-Phenylfuran)

2-Phenylfuran 化学的及び物理的性質
名前と識別子
-
- 2-Phenylfuran
- 2-PHENYL-FURAN
- Furan, 2-phenyl-
- 2-henyl-furan
- 5-phenyl furan
- Furan,2-phenyl
- GCXNJAXHHFZVIM-UHFFFAOYSA
- phenylfuran
- AC-18802
- CS-0147261
- Furan, phenyl-
- AKOS006273368
- SCHEMBL162083
- 17113-33-6
- AS-77203
- GCXNJAXHHFZVIM-UHFFFAOYSA-
- GCXNJAXHHFZVIM-UHFFFAOYSA-N
- Furan,2-phenyl-
- InChI=1/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
- DTXSID00333986
- MFCD00234628
- SB61249
- A881951
- FT-0601934
-
- MDL: MFCD00234628
- インチ: InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
- InChIKey: GCXNJAXHHFZVIM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=CO2
計算された属性
- せいみつぶんしりょう: 144.057515g/mol
- ひょうめんでんか: 0
- XLogP3: 2.6
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 144.057515g/mol
- 単一同位体質量: 144.057515g/mol
- 水素結合トポロジー分子極性表面積: 13.1Ų
- 重原子数: 11
- 複雑さ: 116
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.0830
- ふってん: 222.78°C (rough estimate)
- フラッシュポイント: 86.4 °C
- 屈折率: 1.5920 (estimate)
- PSA: 13.14000
- LogP: 2.94660
2-Phenylfuran セキュリティ情報
2-Phenylfuran 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-Phenylfuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD78189-100mg |
2-Phenylfuran |
17113-33-6 | 95% | 100mg |
¥777.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y1015191-5g |
2-PHENYL-FURAN |
17113-33-6 | 95+% | 5g |
$630 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO280-50mg |
2-Phenylfuran |
17113-33-6 | 95+% | 50mg |
413.0CNY | 2021-07-13 | |
Chemenu | CM195983-1g |
2-Phenylfuran |
17113-33-6 | 95% | 1g |
$556 | 2023-02-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO280-1g |
2-Phenylfuran |
17113-33-6 | 95+% | 1g |
3604.0CNY | 2021-07-13 | |
Alichem | A019112713-5g |
2-Phenylfuran |
17113-33-6 | 95% | 5g |
2,037.42 USD | 2021-06-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD78189-250mg |
2-Phenylfuran |
17113-33-6 | 95% | 250mg |
¥1141.0 | 2022-03-01 | |
Chemenu | CM195983-250mg |
2-Phenylfuran |
17113-33-6 | 95% | 250mg |
$236 | 2023-02-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 097024-1g |
2-Phenylfuran |
17113-33-6 | 95+% | 1g |
20483CNY | 2021-05-07 | |
abcr | AB250730-1g |
2-Phenylfuran, 95%; . |
17113-33-6 | 95% | 1g |
€290.50 | 2025-02-14 |
2-Phenylfuran 関連文献
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Syed Nasir Abbas Bukhari RSC Adv. 2022 12 10307
-
Marie Hoffmann,Solène Miaskiewicz,Jean-Marc Weibel,Patrick Pale,Aurélien Blanc RSC Adv. 2015 5 37138
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Monoranjan Ghosh,Subhajit Mishra,Kamarul Monir,Alakananda Hajra Org. Biomol. Chem. 2015 13 309
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4. Acylarylnitrosamines. Part IV. Aryne participation in decompositions of N-nitrosoacetanilide and its m- and p-t-butyl-, o-, m-, and p-chloro-derivatives in benzeneD. L. Brydon,J. I. G. Cadogan,J. Cook,M. J. P. Harger,J. T. Sharp J. Chem. Soc. B 1971 1996
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5. 195. Synthesis of 2-arylfuransA. W. Johnson J. Chem. Soc. 1946 895
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6. Homolytic aromatic substitution of heterocyclic compounds. Part II. Phenylation of furanL. Benati,N. La Barba,M. Tiecco,A. Tundo J. Chem. Soc. B 1969 1253
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Ko-Wei Chen,Siang-en Syu,Yeong-Jiunn Jang,Wenwei Lin Org. Biomol. Chem. 2011 9 2098
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Hamid Reza Safaei,Farbod Dehbozorgi RSC Adv. 2016 6 26783
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9. One-step synthesis of 5-acylisothiazoles from furansJér?me Guillard,Christelle Lamazzi,Otto Meth-Cohn,Charles W. Rees,Andrew J. P. White,David J. Williams J. Chem. Soc. Perkin Trans. 1 2001 1304
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Dalovai Purnachandar,Kanaparthy Suneel,Sridhar Balasubramanian,Galla V. Karunakar Org. Biomol. Chem. 2019 17 4856
2-Phenylfuranに関する追加情報
Comprehensive Analysis of 2-Phenylfuran (CAS No. 17113-33-6): Properties, Applications, and Industry Insights
2-Phenylfuran (CAS No. 17113-33-6) is a heterocyclic organic compound featuring a furan ring substituted with a phenyl group at the 2-position. This structure imparts unique chemical and physical properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The growing demand for furan derivatives in research and industrial applications has placed 2-Phenylfuran under the spotlight, particularly in the context of sustainable synthesis and green chemistry.
One of the most frequently searched questions about 2-Phenylfuran revolves around its synthesis methods. Researchers often explore catalytic processes, such as palladium-coupling reactions or acid-mediated cyclization, to achieve high yields and purity. Recent advancements in microwave-assisted synthesis have also gained traction, aligning with the industry's shift toward energy-efficient protocols. Additionally, the compound's solubility in organic solvents like ethanol and dichloromethane is a critical parameter for formulation scientists.
In the pharmaceutical sector, 2-Phenylfuran serves as a precursor for bioactive molecules. Its structural motif is found in compounds with potential anti-inflammatory and antioxidant properties, a topic frequently queried in academic databases. The compound's role in flavor and fragrance applications is another area of interest, as it contributes to woody and balsamic notes in perfumery. This dual functionality—medicinal and sensory—makes it a versatile candidate for interdisciplinary research.
From an environmental perspective, the biodegradability and eco-toxicity profile of 2-Phenylfuran are increasingly scrutinized. Regulatory bodies and manufacturers alike seek data on its environmental impact, especially in light of stricter REACH compliance requirements. Computational studies using QSAR models are often cited to predict its behavior in ecosystems, addressing another common search query among environmental chemists.
The compound's thermal stability and spectroscopic characteristics (e.g., NMR and IR spectra) are well-documented, aiding in quality control during production. Analytical techniques like HPLC and GC-MS are routinely employed to verify purity, a critical factor for end-users in high-value industries. Furthermore, patents involving 2-Phenylfuran derivatives have surged, particularly in material science, where its incorporation into conductive polymers or OLED materials is explored.
Market trends indicate rising interest in custom synthesis of 2-Phenylfuran to meet niche demands. Suppliers emphasizing scalable production and cost-effective routes dominate search engine rankings, reflecting buyer priorities. Meanwhile, academic collaborations focus on structure-activity relationships (SAR) to unlock novel applications, such as photocatalysis or corrosion inhibitors—topics trending in recent literature.
In summary, 2-Phenylfuran (CAS No. 17113-33-6) exemplifies the convergence of synthetic chemistry, industrial utility, and sustainability. Its multifaceted role across sectors—from life sciences to advanced materials—ensures its relevance in both commercial and research landscapes. As innovation drives demand for tailored solutions, this compound will likely remain a focal point for scientific and commercial inquiry.
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